Metopimazine Acid

描述

BenchChem offers high-quality Metopimazine Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Metopimazine Acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQSSAWBTAKELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676046 | |

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18182-00-8 | |

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Metopimazine Acid: Chemical Structure, Properties, and Analysis

Abstract

Metopimazine Acid (AMPZ) is the principal and pharmacologically significant metabolite of the phenothiazine-derived antiemetic, Metopimazine (MPZ). Present in systemic circulation at concentrations markedly higher than its parent compound, Metopimazine Acid plays a crucial role in the overall therapeutic effect and safety profile of Metopimazine. This technical guide provides a comprehensive examination of Metopimazine Acid, detailing its chemical structure, physicochemical properties, metabolic generation, and analytical quantification. We delve into its mechanism of action, characterized by a significantly lower affinity for dopamine D2 receptors compared to the parent drug and minimal penetration of the blood-brain barrier, which contributes to a favorable safety profile with a reduced risk of extrapyramidal side effects. This document synthesizes data from peer-reviewed literature to offer detailed experimental protocols for its analysis in biological matrices and discusses its stability under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of phenothiazine pharmacology, drug metabolism, and bioanalytical science.

Chemical Identity and Structure

Metopimazine Acid is systematically named 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid.[1] It is the carboxylic acid analogue of Metopimazine, where the amide group on the piperidine ring is hydrolyzed.

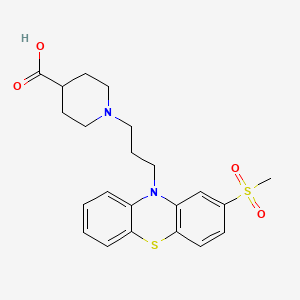

Chemical Structure

The 2D chemical structure of Metopimazine Acid is presented below.

Caption: 2D Structure of Metopimazine Acid.

Chemical Identifiers

A summary of the key chemical identifiers for Metopimazine Acid is provided in Table 1.

| Identifier | Value | Reference |

| CAS Number | 18182-00-8 | [2] |

| Molecular Formula | C22H26N2O4S2 | [2] |

| Molecular Weight | 446.58 g/mol | [2] |

| IUPAC Name | 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | [1] |

| Synonyms | AMPZ, 1-[3-(2-methylsulfonyl-10H-phenothiazin-10-yl)propyl]-4-piperidinecarboxylic acid | [1] |

| ChEMBL ID | CHEMBL3954123 | [1] |

| PubChem CID | 46782362 | [1] |

Physicochemical Properties

| Property | Value / Information | Reference / Method |

| XLogP3 | 1.4 | [1] (Computed) |

| Topological Polar Surface Area | 112 Ų | [1] (Computed) |

| Hydrogen Bond Donors | 1 | [1] (Computed) |

| Hydrogen Bond Acceptors | 6 | [1] (Computed) |

| pKa | Not experimentally determined. The carboxylic acid moiety is expected to have a pKa in the range of 4-5, while the piperidine nitrogen is basic. | Theoretical |

| Solubility | Not experimentally determined. Expected to exhibit pH-dependent aqueous solubility due to the presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups. | Theoretical |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. |

Protocol for Experimental Solubility Determination (WHO Guideline)

For researchers seeking to determine the aqueous solubility of Metopimazine Acid, the following protocol, adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) studies, is recommended.[3]

Objective: To determine the equilibrium solubility of Metopimazine Acid in aqueous media across a pH range of 1.2 to 6.8.

Materials:

-

Metopimazine Acid reference standard (purity ≥98%)[4]

-

pH 1.2 buffer (HCl/NaCl)[3]

-

pH 4.5 buffer (Acetate)[3]

-

pH 6.8 buffer (Phosphate)[3]

-

Calibrated pH meter

-

Shaking incubator or orbital shaker at 37 ± 1 °C

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Preparation: Prepare the three buffer solutions as per standard pharmaceutical guidelines.[3]

-

Sample Addition: Add an excess amount of Metopimazine Acid to vials containing a known volume (e.g., 10 mL) of each buffer. The amount should be sufficient to ensure a saturated solution with solid material remaining.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator at 37 ± 1 °C. Agitate the samples until equilibrium is reached. Preliminary studies are recommended to determine the required time, but 24-48 hours is typical.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant, filter if necessary, and dilute appropriately. Quantify the concentration of dissolved Metopimazine Acid using a validated analytical method.

-

pH Verification: Measure the pH of the remaining supernatant in each vial to confirm it has not significantly changed during the experiment.

-

Replicates: Perform a minimum of three replicate determinations at each pH condition.[3]

Metabolism and Pharmacokinetics

Metopimazine Acid is the major circulating metabolite of Metopimazine.[5] Following oral administration of Metopimazine, it undergoes extensive first-pass metabolism, with the acid metabolite being present at significantly higher plasma concentrations than the parent drug.[5][6]

Metabolic Pathway

The primary metabolic transformation of Metopimazine to Metopimazine Acid is the hydrolysis of the piperidine-4-carboxamide group.

Caption: Metabolic conversion of Metopimazine to Metopimazine Acid.

This biotransformation is predominantly catalyzed by liver microsomal amidases and, to a much lesser extent, by cytosolic aldehyde oxidase.[7] Notably, cytochrome P450 (CYP) enzymes have negligible involvement in this primary metabolic step, suggesting a low potential for drug-drug interactions related to CYP inhibition or induction.[7]

Pharmacokinetic Profile

-

High Plasma Concentration: After oral administration of Metopimazine, Metopimazine Acid is the predominant circulating entity, accounting for 80% or more of the drug-related material in plasma.[5]

-

Time to Maximum Concentration (Tmax): The Tmax for Metopimazine Acid is typically observed between 120 to 150 minutes post-dose.[1]

-

Blood-Brain Barrier (BBB) Penetration: A key characteristic of Metopimazine Acid is its very limited ability to cross the blood-brain barrier.[8] This peripheral restriction is a significant contributor to the favorable safety profile of Metopimazine, minimizing central nervous system side effects such as extrapyramidal symptoms.[8][9]

-

Extended Activity: The sustained plasma concentrations of Metopimazine Acid are believed to be responsible for the extended antiemetic activity observed after Metopimazine administration, long after the parent drug concentrations have declined.[1]

Proposed Synthesis Pathway

While Metopimazine Acid is primarily obtained via metabolism, a direct chemical synthesis can be proposed for obtaining it as a reference standard or for dedicated pharmacological studies. The following pathway is a logical extension of the known synthesis of Metopimazine.[10]

Caption: Proposed workflow for the chemical synthesis of Metopimazine Acid.

Hypothetical Protocol:

-

Step 1: Synthesis of 10-(3-chloropropyl)-2-(methylsulfonyl)phenothiazine. This key intermediate is prepared by alkylating 2-(methylsulfonyl)phenothiazine with 1-bromo-3-chloropropane in the presence of a strong base like sodium amide in liquid ammonia.[10]

-

Step 2: N-Alkylation. The intermediate from Step 1 is reacted with piperidine-4-carboxylic acid. This reaction would likely be performed in a polar aprotic solvent (e.g., DMF or acetonitrile) with a non-nucleophilic base (e.g., K2CO3 or DIPEA) at an elevated temperature to facilitate the nucleophilic substitution of the chloride by the piperidine nitrogen.

-

Step 3: Work-up and Purification. After the reaction is complete, an aqueous work-up would be performed. The product could be isolated by adjusting the pH to its isoelectric point to induce precipitation or by extraction into an organic solvent. Final purification would be achieved by recrystallization or column chromatography.

Analytical Methodologies

Accurate quantification of Metopimazine Acid is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for bioanalysis due to its high sensitivity and selectivity.[6]

LC-MS/MS Quantification in Human Plasma

The following protocol is based on a published high-throughput method.[6]

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

Instrumentation and Conditions:

-

HPLC System: Standard UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

-

Flow Rate: 0.4 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Positive Electrospray Ionization (ESI+).[6]

-

Mode: Multiple Reaction Monitoring (MRM).[6]

MRM Transitions (Proposed): A detailed fragmentation study is necessary to determine the optimal precursor and product ions for quantification. Based on published data, characteristic fragmentation involves the phenothiazine and piperidine moieties.[11][12]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Metopimazine Acid | 447.1 [M+H]+ | To be determined empirically |

| Internal Standard | Dependent on IS choice | To be determined empirically |

Procedure:

-

Sample Preparation: Follow the protein precipitation workflow outlined in the diagram above.[6]

-

Chromatography: Inject the reconstituted sample into the LC-MS/MS system. A rapid gradient elution is typically used, for example: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), followed by re-equilibration.[6]

-

Quantification: Create a calibration curve by analyzing standards of known concentrations. Quantify Metopimazine Acid in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Spectroscopic Characterization

While detailed published spectra are scarce, standard techniques can be used for structural confirmation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent protonated molecular ion [M+H]+ at m/z 447.1. A detailed study of its fragmentation pathways has been reported, providing a basis for structural elucidation and differentiation from its parent compound.[11][12] The fragmentation is complex, involving cleavages within the propyl linker and piperidine ring.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be required for unambiguous structure confirmation.

-

¹H NMR: Expected signals would include aromatic protons on the phenothiazine ring system, aliphatic protons of the propyl chain and piperidine ring, a singlet for the methyl group of the sulfonyl moiety, and a broad signal for the carboxylic acid proton.

-

¹³C NMR: Expected signals would include distinct aromatic carbons, aliphatic carbons, the sulfonyl methyl carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).

-

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of Metopimazine Acid reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Stability Profile

The stability of an analyte is crucial for accurate bioanalysis and for understanding its shelf-life.

-

Plasma Stability: Metopimazine Acid has been shown to be stable in frozen human plasma (-20°C) for at least 3 months, with recovery rates between 89% and 107%.[1]

-

Forced Degradation: Forced degradation studies on Metopimazine have identified Metopimazine Acid as the alkaline hydrolysis product (referred to as Deg II).[13] This indicates that Metopimazine is susceptible to hydrolysis under basic conditions, yielding the acid metabolite. The stability of Metopimazine Acid itself under various stress conditions (acidic, oxidative, photolytic, thermal) has not been extensively reported but could be assessed using stability-indicating methods like the HPTLC protocol described in the literature.[13][14]

Safety and Toxicology

The safety profile of Metopimazine Acid is intrinsically linked to that of its parent drug.

-

Hazard Classification: The Safety Data Sheet (SDS) for Metopimazine Acid indicates it is harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[15]

-

Reduced CNS Toxicity: The limited ability of Metopimazine Acid to cross the blood-brain barrier is a key toxicological feature.[8] This property reduces the risk of centrally-mediated side effects, such as the extrapyramidal symptoms and sedation that can be associated with other dopamine D2 receptor antagonists that have greater CNS penetration.[9]

-

Clinical Observations: In clinical studies of Metopimazine, the observed adverse effects, such as orthostatic hypotension at high doses, are attributed to the overall pharmacological action of the parent drug and its metabolites.[16] No specific toxicity has been directly attributed to Metopimazine Acid in isolation.

Conclusion

Metopimazine Acid is a critical molecule in the study of Metopimazine pharmacology. As the major and long-acting metabolite, its physicochemical and pharmacokinetic properties, particularly its high plasma concentration and low CNS penetration, are central to the efficacy and safety of its parent compound. The analytical methods detailed herein provide a robust framework for its quantification in research and clinical settings. While gaps remain in the experimental characterization of its physicochemical properties and a dedicated synthesis pathway, the existing body of literature provides a strong foundation for drug development professionals. Future research should focus on obtaining these missing experimental data points to complete the comprehensive profile of this important metabolite.

References

-

Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Lange, C. M. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. Journal of Mass Spectrometry, 45(10), 1121-9. [Link]

-

Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Lange, C. M. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange. ResearchGate. [Link]

-

PubChem. (n.d.). Metopimazine Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Metopimazine. ResearchGate. (n.d.). [Link]

-

Herrstedt, J., Jørgensen, M., Angelo, H. R., & Olesen, B. (1992). Dose-finding study of oral metopimazine. Annals of Oncology, 3(3), 211-4. [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). Metopimazine acid. [Link]

-

Busby, B., Flarakos, J., & Ring, B. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. [Link]

- Google Patents. (n.d.).

-

Bangar, S. B., et al. (2023). A Review on Historical Overview of Antiemetic Drug: Metopimazine. International Journal of Research in Pharmacy and Allied Science, 2(2), 99-120. [Link]

-

Autret-Leca, E., et al. (2015). Pharmacokinetic study of metopimazine by oral route in children. Fundamental & Clinical Pharmacology, 29(3), 296-301. [Link]

-

Busby, B., Flarakos, J., & Ring, B. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. ResearchGate. [Link]

-

World Health Organization. (2021). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series, No. 1033. [Link]

-

Naguib, I. A., & Abdelrahman, M. M. (2014). Stability indicating HPTLC method for determination of Metopimazine in pharmaceutical formulation and human plasma. Beni-Suef University Journal of Basic and Applied Sciences, 3(1), 52-62. [Link]

-

Busby, B., Flarakos, J., & Ring, B. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. National Center for Biotechnology Information. [Link]

-

Naguib, I. A., & Abdelrahman, M. M. (2014). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation. ResearchGate. [Link]

-

PubChem. (n.d.). Metopimazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Metopimazine Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Pharmacokinetic study of metopimazine by oral route in children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metopimazine - Wikipedia [en.wikipedia.org]

- 3. who.int [who.int]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. Metopimazine is primarily metabolized by a liver amidase in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. metopimazine | 14008-44-7 [chemicalbook.com]

- 11. Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 18182-00-8|1-(3-(2-(Methylsulfonyl)-10H-phenothiazin-10-yl)propyl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 16. Dose-finding study of oral metopimazine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Metopimazine Acid for Research Applications

This document provides an in-depth technical guide for the synthesis of Metopimazine Acid, a primary metabolite of the antiemetic drug Metopimazine.[1][2][3] This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a reliable method for producing this compound for analytical, metabolic, or pharmacological studies. The synthesis is presented with a focus on the underlying chemical principles, practical experimental protocols, and robust characterization of the final product.

Introduction and Strategic Overview

Metopimazine is a peripherally restricted dopamine D2 receptor antagonist used clinically for its potent antiemetic properties.[3][4] In human metabolism, Metopimazine is rapidly converted to Metopimazine Acid, its major circulating metabolite, primarily through the action of liver amidases.[1][3] The availability of pure Metopimazine Acid (IUPAC Name: 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid) is crucial for pharmacokinetic studies, as a reference standard in analytical assays, and for investigating the metabolite's own pharmacological profile.[5][6][7]

This guide outlines a logical and efficient synthetic pathway derived from established principles of phenothiazine and piperidine chemistry. The strategy involves a convergent synthesis, where the phenothiazine core and the piperidine side-chain are prepared separately and then coupled in the final steps.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of Metopimazine Acid reveals a practical disconnection at the N-10 position of the phenothiazine ring. This approach simplifies the synthesis into three key stages:

-

Stage A: Synthesis of the Phenothiazine Core: Preparation of 2-(methylsulfonyl)-10H-phenothiazine.

-

Stage B: Synthesis of the Piperidine Side-Chain: Preparation of a suitable 1-(3-halopropyl)piperidine-4-carboxylic acid derivative.

-

Stage C: Coupling and Final Product Formation: N-alkylation of the phenothiazine core with the piperidine side-chain to yield Metopimazine Acid.

This modular approach allows for the purification of intermediates at each stage, ensuring a high-purity final product.

Synthesis of Key Intermediates

The synthesis of the phenothiazine core is a critical step that has been optimized in various patents to improve yield and purity over earlier methods.[8][9][10] A modern approach involves the construction of the tricyclic system from precursors, followed by oxidation.

A robust method starts with the coupling of o-fluorobenzothiophenol (1) and 2-nitro-4-methanesulfonyl-chlorobenzene (2) to form the diaryl sulfide intermediate (3) .[10] This is followed by a reductive cyclization to yield the desired 2-methylsulfonyl-10H-phenothiazine core (4) .[10]

-

Rationale: This pathway avoids the direct oxidation of a thioether on the pre-formed phenothiazine ring, which can lead to low selectivity and complex purification challenges.[10] Using a sulfone-containing starting material ensures the correct oxidation state from the outset.

The piperidine side-chain is constructed via the N-alkylation of a commercially available piperidine derivative.

Ethyl isonipecotate (ethyl piperidine-4-carboxylate) (5) is reacted with 1-bromo-3-chloropropane (6) in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like acetonitrile.[11]

-

Causality: This is a standard SN2 reaction. 1-bromo-3-chloropropane is chosen as the alkylating agent because the bromine atom is more reactive (a better leaving group) than the chlorine atom, allowing for selective alkylation at the piperidine nitrogen while leaving the chloro group intact for the subsequent coupling reaction.

Final Assembly: Synthesis of Metopimazine Acid (9)

The final steps involve coupling the two key intermediates followed by hydrolysis of the ester to yield the target acid.

The nitrogen atom at the 10-position of the 2-methylsulfonyl-10H-phenothiazine (4) is deprotonated with a strong base, such as sodium hydride (NaH) or under phase-transfer catalysis conditions, to form a nucleophilic phenothiazide anion.[12] This anion then reacts with the side-chain electrophile, ethyl 1-(3-chloropropyl)piperidine-4-carboxylate (7) , to form the coupled product, ethyl metopimazate (8) .

-

Expert Insight: The N-H proton of the phenothiazine ring is weakly acidic and requires a strong base for efficient deprotonation. Phase-transfer catalysis, using a reagent like tetrabutylammonium hydrogen sulfate with aqueous NaOH, is an effective and often safer alternative to using sodium hydride, minimizing handling of pyrophoric reagents.[12][13]

The ethyl ester (8) is hydrolyzed to the corresponding carboxylic acid, Metopimazine Acid (9) , using standard saponification conditions, such as refluxing with sodium hydroxide in an aqueous alcohol solution, followed by acidic workup to protonate the carboxylate.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

To a solution of ethyl piperidine-4-carboxylate (5) (1 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

-

Add 1-bromo-3-chloropropane (6) (1.2 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to yield (7) as an oil.[11]

-

Coupling: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend 2-methylsulfonyl-10H-phenothiazine (4) (1 equivalent) in anhydrous DMF.

-

Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 1 hour at room temperature.

-

Cool the mixture back to 0 °C and add a solution of ethyl 1-(3-chloropropyl)piperidine-4-carboxylate (7) (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-16 hours, monitoring by TLC.

-

Cool the reaction and quench carefully by the slow addition of water. Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl metopimazate (8) .

-

Hydrolysis: Dissolve the crude ester (8) in a mixture of ethanol and water.

-

Add sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 4-6 hours.

-

Cool the solution and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford Metopimazine Acid (9) as a solid.

Characterization and Data

The identity and purity of the synthesized Metopimazine Acid must be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₂₆N₂O₄S₂[2][7][14] |

| Molecular Weight | 446.58 g/mol [2][7][14] |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥95%[2] |

| ¹H NMR | Consistent with the structure of 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid. |

| Mass Spec (ESI-MS) | m/z = 447.1 [M+H]⁺ |

Workflow Visualization

The following diagram illustrates the overall synthetic workflow.

Caption: Synthetic workflow for Metopimazine Acid.

Conclusion

This guide presents a comprehensive and technically grounded pathway for the synthesis of Metopimazine Acid. By detailing the strategic rationale, providing step-by-step protocols, and outlining necessary characterization, researchers are equipped to produce this important metabolite with high purity for various scientific applications. The described method is robust, scalable, and based on well-established chemical transformations, ensuring its reliability for research and development purposes.

References

-

Metopimazine . Wikipedia. Available at: [Link]

-

Srivastava, S. K., Srivastava, S. L., & Srivastava, S. O. Synthesis of new 2-chloro- phenothiazinothiadiazol-2-oxoaze- tidines :Antimicrobial and antiinflammatory agents . Indian Journal of Chemistry. Available at: [Link]

-

Metopimazine . New Drug Approvals. Available at: [Link]

-

Synthesis of 2-Chloro-10-propargylphenothiazine . PrepChem.com. Available at: [Link]

- CN109053716B - Novel process for preparing metopimazine. Google Patents.

-

Metopimazine acid | 18182-00-8 | Reference standards . Shimadzu Chemistry & Diagnostics. Available at: [Link]

-

Jacqz-Aigrain, E., et al. (2015). Pharmacokinetic study of metopimazine by oral route in children . Fundamental & Clinical Pharmacology. Available at: [Link]

-

Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach . International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Metopimazine Acid | C22H26N2O4S2 | CID 46782362 . PubChem. Available at: [Link]

-

Busby, R. W., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans . Xenobiotica. Available at: [Link]

-

Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine . Russian Journal of Applied Chemistry. Available at: [Link]

-

Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines . ARKIVOC. Available at: [Link]

-

Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine . PrepChem.com. Available at: [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate. Google Patents.

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.

-

Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study . Archives of Pharmacal Research. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling . Asian Journal of Chemistry. Available at: [Link]

-

Poklis, A., et al. (1993). Synthesis of the N-oxides of phenothiazine antipsychotic agents . Journal of Pharmaceutical Sciences. Available at: [Link]

-

SAR of phenothiazine.pptx . Slideshare. Available at: [Link]

-

D'Meza, R., et al. (2002). Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents . Current Drug Targets. Available at: [Link]

Sources

- 1. Metopimazine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. daicelpharmastandards.com [daicelpharmastandards.com]

- 6. Pharmacokinetic study of metopimazine by oral route in children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metopimazine Acid | C22H26N2O4S2 | CID 46782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. benchchem.com [benchchem.com]

- 10. CN109053716B - Novel process for preparing metopimazine - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [guidechem.com]

- 14. schd-shimadzu.com [schd-shimadzu.com]

An In-depth Technical Guide to Metopimazine Acid: The Principal Metabolite of Metopimazine

This guide provides a comprehensive technical overview of Metopimazine Acid (MPZA), the major and pharmacologically significant metabolite of the antiemetic drug Metopimazine (MPZ). Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathway, pharmacokinetic profiles, analytical methodologies, and clinical implications of this critical biotransformation. Our focus is on the causality behind experimental choices and the establishment of robust, self-validating systems for analysis.

Introduction: The Significance of a Major Metabolite

Metopimazine is a phenothiazine-derivative dopamine D2 receptor antagonist that has been utilized for decades in the treatment of nausea and vomiting.[1][2][3] Its clinical efficacy is intrinsically linked to its metabolic fate. Following administration, Metopimazine undergoes extensive first-pass metabolism, leading to the formation of Metopimazine Acid, which becomes the predominant circulating species in humans.[2][4][5] Understanding the conversion to, and the profile of, Metopimazine Acid is therefore not merely an academic exercise; it is fundamental to comprehending the drug's overall pharmacology, safety profile, and potential for drug-drug interactions. This guide elucidates the journey from parent drug to its principal metabolite, offering the technical insights necessary for advanced research and development.

Physicochemical and Pharmacological Profiles

A clear understanding of both the parent compound and its metabolite is essential for any rigorous scientific investigation.

Table 1: Comparative Profile of Metopimazine and Metopimazine Acid

| Property | Metopimazine (MPZ) | Metopimazine Acid (MPZA) |

| IUPAC Name | 1-(3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl)piperidine-4-carboxamide[1] | 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid[6] |

| Molecular Formula | C22H27N3O3S2[1] | C22H26N2O4S2[6] |

| Molar Mass | 445.60 g·mol−1[1] | 446.6 g/mol [6] |

| Primary Mechanism | Potent D2/D3 dopamine receptor antagonist.[1] Also shows antagonism at α1-adrenergic, H1 histamine, and 5HT2a receptors.[1][3] | Active metabolite contributing to therapeutic effects.[3][7][8] |

| Blood-Brain Barrier | Can cross the blood-brain barrier.[3] | Crosses to a very limited extent.[3] |

The structural difference—the hydrolysis of a carboxamide to a carboxylic acid—has profound implications. The increased polarity of Metopimazine Acid significantly restricts its ability to cross the blood-brain barrier.[3] This is a critical feature, as it is believed to contribute to a lower incidence of extrapyramidal side effects, which are a common concern with centrally-acting dopamine antagonists.[3]

The Metabolic Pathway: A Non-CYP Dominant Conversion

The biotransformation of Metopimazine to Metopimazine Acid is a rapid and efficient process, primarily occurring in the liver.[2] A noteworthy characteristic of this pathway is its minimal reliance on the Cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of over 90% of drugs in clinical use.[2][5][9][10]

The primary enzyme responsible for the hydrolysis of the piperidine-4-carboxamide moiety of Metopimazine to the corresponding carboxylic acid is a liver microsomal amidase .[2][5][11] A secondary, though much lesser, contribution comes from cytosolic aldehyde oxidase (AO) .[2][5][11] While minor oxidative pathways catalyzed by CYP3A4 and CYP2D6 have been identified in vitro, their contribution to the overall clearance of Metopimazine in humans is negligible.[2][5] This metabolic profile significantly reduces the risk of drug-drug interactions with CYP inhibitors or inducers, a considerable advantage in clinical settings where polypharmacy is common.[2]

Comparative Pharmacokinetics

The rapid and extensive first-pass metabolism dictates the pharmacokinetic profile observed in humans. Following oral administration, Metopimazine is quickly absorbed, but plasma concentrations of the parent drug remain low. Conversely, concentrations of Metopimazine Acid rise rapidly and significantly exceed those of the parent compound.[7]

Table 2: Representative Pharmacokinetic Parameters in Humans

| Parameter | Metopimazine (MPZ) | Metopimazine Acid (MPZA) | Source(s) |

| Tmax (Time to Peak) | ~1 hour | ~2 hours | [1][7] |

| Cmax (Peak Concentration) | Median: 17.2 ng/mL | Median: 76.3 ng/mL | [7] |

| Cmax Ratio (MPZA/MPZ) | - | ~4.28 | [7] |

| Elimination Half-Life (t½) | ~2.2 - 4.5 hours | Longer than parent drug | [1][3][12] |

| Bioavailability (Oral) | Low (< 20-34%) | - | [1][3] |

| Effect of Food | Exposure (AUC/Cmax) reduced | - | [1] |

Data derived from a study in children receiving a 0.33 mg/kg oral dose, which showed plasma concentrations similar to those in adults.[7]

The causality is clear: the high-efficiency hepatic amidase activity rapidly converts the absorbed Metopimazine into Metopimazine Acid. This explains the low bioavailability of the parent drug and the substantially higher plasma concentrations and longer persistence of the acid metabolite.[2][7]

Analytical Methodology: A Validated LC-MS/MS Protocol

For drug development and clinical research, a robust, sensitive, and specific analytical method for the simultaneous quantification of both Metopimazine and Metopimazine Acid is essential. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[7][13]

The protocol described below is a self-validating system. The use of a stable isotope-labeled internal standard (or a structurally similar analog if a SIL-IS is unavailable) is critical as it co-extracts with the analytes and experiences the same matrix effects and ionization suppression/enhancement, thereby correcting for variations and ensuring accuracy.

Experimental Workflow Diagram

Step-by-Step LC-MS/MS Protocol

This protocol is designed for high-throughput analysis in a research or clinical setting.

1. Preparation of Standards and Reagents:

- Stock Solutions: Prepare individual 1 mg/mL stock solutions of Metopimazine and Metopimazine Acid in methanol.[7]

- Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or a suitable solvent mixture. These will be used to spike drug-free plasma to create a calibration curve (e.g., 1-100 ng/mL).[7]

- Internal Standard (IS): Prepare a working solution of a suitable IS (e.g., Zolpidem-d6 or Metopimazine Acid-d6) in 50% methanol.[13][14]

- Precipitation Solvent: Use ice-cold acetonitrile.

2. Sample Preparation (Protein Precipitation):

- Thaw frozen human plasma samples (and calibration/QC samples) at room temperature.

- To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly. The purpose of adding the IS first is to ensure it undergoes all subsequent extraction steps alongside the analytes.

- Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[13]

- Vortex the mixture vigorously for 1 minute to ensure complete denaturation of proteins and release of the analytes into the solvent.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13] The low temperature maintains the integrity of the analytes.

- Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes.

- Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[13] This ensures compatibility with the chromatographic system and efficient injection.

3. LC-MS/MS Conditions:

- LC System: A standard HPLC or UPLC system.

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for retaining and separating the analytes.[13]

- Mobile Phase: A gradient elution is typically used.

- Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- The formic acid aids in protonation of the analytes for positive ion mode mass spectrometry.

- Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min).

- Mass Spectrometer: A triple quadrupole mass spectrometer.[13]

- Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.

- Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for Metopimazine, Metopimazine Acid, and the IS to ensure specificity and sensitivity.[13]

4. Quantification:

- Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the spiked standards. Use a weighted (e.g., 1/x²) linear regression for analysis.

Clinical and Research Implications

The metabolic profile of Metopimazine has several important consequences:

-

Reduced CNS Side Effects: As the highly abundant Metopimazine Acid poorly penetrates the blood-brain barrier, the risk of extrapyramidal symptoms is minimized compared to other dopamine antagonists.[3]

-

Low Drug-Drug Interaction Potential: The primary reliance on amidase hydrolysis, rather than the CYP450 system, makes Metopimazine a safer option for patients on multiple medications that are substrates, inhibitors, or inducers of CYP enzymes.[2][5]

-

Active Metabolite: The fact that Metopimazine Acid is an active metabolite means that its formation is not a deactivation step but rather a continuation of the drug's therapeutic effect.[3][8]

-

Analytical Imperative: Any pharmacokinetic or therapeutic drug monitoring study of Metopimazine that fails to quantify Metopimazine Acid would be incomplete and misleading, as it represents the majority of the circulating drug-related material.[13]

Conclusion

Metopimazine Acid is not a mere byproduct of Metopimazine metabolism; it is the central character in its pharmacokinetic and pharmacodynamic story. Its formation via a robust, non-CYP-mediated amidase pathway defines the drug's favorable safety profile and low potential for drug-drug interactions. For scientists in the field, a thorough understanding of this metabolite and the validated analytical methods to quantify it are paramount for accurate preclinical and clinical evaluation. The methodologies and insights provided in this guide serve as a foundational resource for furthering our understanding and application of Metopimazine therapy.

References

-

Metopimazine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Busby, R. W., Cai, X., Yang, S., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. [Link]

-

ResearchGate. (n.d.). Metabolism of metopimazine in humans showing the formation of the major... Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Metopimazine. Retrieved January 15, 2026, from [Link]

-

Busby, R. W., Cai, X., Yang, S., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. [Link]

-

Tod, M., Goutelle, S., Bleyzac, N., & Bourgeois, T. (2015). Pharmacokinetic study of metopimazine by oral route in children. Fundamental & Clinical Pharmacology, 29(3), 321-325. [Link]

- Google Patents. (n.d.). FR2980976A1 - Pharmaceutical composition for nasal administration of metopimazine.

-

PubChem. (n.d.). Metopimazine Acid. Retrieved January 15, 2026, from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Metopimazine? Retrieved January 15, 2026, from [Link]

-

International Journal of Research in Pharmacy and Allied Science. (n.d.). A Review on Historical Overview of Antiemetic Drug: Metopimazine. Retrieved January 15, 2026, from [Link]

-

French-Ukrainian Journal of Chemistry. (n.d.). Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone. Retrieved January 15, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach. Retrieved January 15, 2026, from [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved January 15, 2026, from [Link]

-

Wang, B., Zhou, Y., & Li, J. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Current Drug Metabolism, 22(11), 835-847. [Link]

Sources

- 1. Metopimazine - Wikipedia [en.wikipedia.org]

- 2. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Metopimazine is primarily metabolized by a liver amidase in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metopimazine Acid | C22H26N2O4S2 | CID 46782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of metopimazine by oral route in children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Metopimazine? [synapse.patsnap.com]

- 9. metabolon.com [metabolon.com]

- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FR2980976A1 - PHARMACEUTICAL COMPOSITION FOR NASAL ADMINISTRATION OF METOPIMAZINE - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scbt.com [scbt.com]

A Technical Guide to the Discovery and Initial Characterization of Metopimazine Acid

Foreword

The trajectory of a drug from discovery to clinical application is a complex narrative of synthesis, metabolic investigation, and rigorous characterization. While the parent compound often holds the spotlight, its metabolites can be equally crucial in defining its overall pharmacokinetic profile, efficacy, and safety. This guide provides an in-depth technical exploration of Metopimazine Acid (MPZA), the principal metabolite of the antiemetic drug Metopimazine (MPZ). We will delve into the metabolic discovery of MPZA, the initial studies to characterize its pharmacokinetic behavior, and the analytical methodologies that were foundational to this understanding. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key metabolic entity.

Section 1: Contextual Grounding: The Parent Compound, Metopimazine

To comprehend the significance of Metopimazine Acid, one must first understand its precursor. Metopimazine is a phenothiazine derivative developed as a potent antiemetic and gastroprokinetic agent.[1][2] It has been approved for the treatment of nausea and vomiting in France for several decades under the brand name Vogalene® and is under investigation for gastroparesis in the United States.[3][4]

Chemical Synthesis Overview

The synthesis of Metopimazine is a multi-step process involving the construction of the core phenothiazine structure followed by functionalization. A common route involves:

-

Protection & Oxidation: 2-Methylthiophenothiazine is first protected, typically via acetylation.[1]

-

Sulfone Formation: The more electron-rich alkyl thioether is oxidized to form the corresponding sulfone.[1]

-

Side Chain Attachment: Following deprotection, the phenothiazine nitrogen is alkylated with 1-bromo-3-chloropropane.[1]

-

Final Alkylation: The terminal chloride is then displaced by piperidine-4-carboxamide (isonipecotamide) to yield the final Metopimazine product.[1]

Alternative synthetic routes have been developed to improve yield and purity, focusing on optimizing the critical oxidation step and the construction of the phenothiazine core.[5]

Primary Mechanism of Action

Metopimazine's primary therapeutic effect is derived from its potent antagonism of dopamine D2 and D3 receptors.[1] The antiemetic action is centered on the chemoreceptor trigger zone (CTZ) in the brain's medulla oblongata, an area critical for inducing the vomiting reflex.[6][7] By blocking dopamine receptors in the CTZ, Metopimazine effectively reduces the signaling cascade initiated by various emetogenic stimuli.[6][8]

While its primary action is antidopaminergic, Metopimazine also exhibits affinity for adrenergic alpha-1, histamine H1, and serotonin 5-HT2a receptors, which may contribute to its overall pharmacological profile.[1][][10]

Section 2: The Discovery of Metopimazine Acid: A Metabolic Journey

Early pharmacokinetic investigations revealed that Metopimazine undergoes rapid and extensive first-pass metabolism following oral administration.[3] The predominant circulating drug-related material in plasma was not the parent compound, but rather its deaminated metabolite, Metopimazine Acid (MPZA).[11] At clinical doses, MPZA accounts for 80% or more of the circulating drug-related material, making its characterization essential.[11]

The Predominant Metabolic Pathway

The biotransformation of Metopimazine to Metopimazine Acid is a hydrolytic deamination reaction. The terminal carboxamide group on the piperidine ring is hydrolyzed to a carboxylic acid.

The causality for this metabolic profile lies in the enzymes responsible. In-vitro studies demonstrated that this conversion is primarily catalyzed by a liver amidase, with a much smaller contribution from cytosolic aldehyde oxidase (AO).[4][11] Crucially, cytochrome P450 (CYP) enzymes, which are responsible for many drug-drug interactions, have negligible involvement in the formation of MPZA.[4][11] This specific metabolic pathway differentiates Metopimazine from other D2 antagonists and suggests a lower risk of drug-drug interactions.[1]

Pharmacological Significance of Metabolism

A critical finding from initial studies was that Metopimazine Acid is approximately 200-fold less potent at D2 receptors than the parent drug, Metopimazine.[3] This has profound implications for the drug's safety profile. While Metopimazine itself can cross the blood-brain barrier, its rapidly formed and far more abundant acid metabolite has very limited ability to do so.[10] This peripheral restriction of the primary circulating entity is believed to be the reason for the low incidence of extrapyramidal side effects (movement disorders) compared to other centrally-acting dopamine antagonists.[3][10]

Section 3: Initial Pharmacokinetic Studies & Data

The initial studies focused on characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Metopimazine and quantifying the resulting exposure to Metopimazine Acid. These studies were vital for establishing dosing regimens and understanding the drug's behavior in the body.

Comparative Pharmacokinetics

Pharmacokinetic profiles were established in both adults and children, revealing comparable characteristics. Following oral administration, Metopimazine is rapidly absorbed, but its bioavailability is low (under 20-34%) due to the extensive first-pass metabolism to Metopimazine Acid.[1][10]

The data consistently show that plasma concentrations of the metabolite, MPZA, are many times higher than those of the parent drug, MPZ.[11][12]

| Parameter | Metopimazine (Parent Drug) | Metopimazine Acid (Metabolite) | Source(s) |

| Tmax (Time to Peak) | ~60 minutes | ~2 hours | [1] |

| Elimination Half-life | ~2 - 4.5 hours | Not explicitly stated, but persists longer than parent | [1][10] |

| Relative Plasma Conc. | Low | High (constitutes ~80-89% of circulating drug) | [10][11] |

| Effect of Food | AUC and Cmax reduced by ~30-50% | Not explicitly stated | [1] |

| Bioavailability (Oral) | Low (~19-34%) | N/A | [10] |

| Pediatric Cmax (0.33 mg/kg) | Median 17.2 ng/mL | Median 76.3 ng/mL | [12] |

| Pediatric Tmax (0.33 mg/kg) | ~1 hour | ~2.5 hours (150 min) | [12] |

Table 1: Summary of key pharmacokinetic parameters for Metopimazine and its primary metabolite, Metopimazine Acid.

Section 4: Foundational Methodologies for Quantification

The ability to accurately quantify both Metopimazine and Metopimazine Acid in biological matrices was a prerequisite for conducting meaningful pharmacokinetic studies. The significant difference in plasma concentrations between the parent and metabolite necessitated sensitive and robust analytical methods.

Experimental Protocol: LC-MS/MS Analysis in Human Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity. The following protocol is a synthesized representation of methods developed for high-throughput analysis.[2][11]

Objective: To simultaneously quantify Metopimazine (MPZ) and Metopimazine Acid (MPZA) in human plasma.

Materials:

-

Plasma samples collected in K2EDTA tubes.

-

Internal Standard (IS) working solution (e.g., Zolpidem-d6 in 50% methanol).[2]

-

Ice-cold acetonitrile (protein precipitation agent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][11]

Step-by-Step Methodology:

-

Sample Thawing: Allow frozen human plasma samples to thaw completely at room temperature.

-

Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly. The IS is crucial for correcting variations in sample processing and instrument response.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. This step is chosen for its efficiency in removing larger protein molecules that would otherwise interfere with the analysis and damage the HPLC column.[2]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds. This ensures the sample is dissolved in a solvent compatible with the HPLC system.

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.2. Mass Spectrometry Parameters

Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Metopimazine (MPZ) | 446.2 | 141.1 |

| Metopimazine Acid (MPZA) | 447.2 | 114.1 |

| Zolpidem-d6 (IS) | 314.2 | 235.2 |

| Table 2: Example MRM transitions for LC-MS/MS analysis. Note: Specific values may vary by instrument and optimization.[2] |

Section 5: Early Clinical Insights and Safety Profile

The discovery and quantification of Metopimazine Acid were instrumental in interpreting the results of early clinical trials.

Efficacy and Safety in Chemotherapy-Induced Nausea and Vomiting (CINV)

Double-blind, placebo-controlled studies were conducted to evaluate Metopimazine's efficacy in CINV. These trials established a dose-dependent effect, with higher doses (e.g., 45 mg/day) showing a highly statistically significant therapeutic advantage over a placebo.[13] Throughout these studies, even at doses higher than those approved for common nausea, Metopimazine was found to be safe and well-tolerated.[1] The dose-limiting toxicity was identified as orthostatic hypotension (dizziness upon standing), likely related to its alpha-1 adrenoceptor affinity, which was observed at very high dosing regimens (e.g., 40 mg every 4 hours).[1][10] The low incidence of extrapyramidal effects, even at these high doses, is a key safety feature attributed to the rapid conversion to the peripherally-restricted Metopimazine Acid.[1][10]

Pediatric Studies

A pharmacokinetic study in children receiving a single 0.33 mg/kg oral dose confirmed that the pharmacokinetic profile is similar to that in adults.[12] The rapid absorption of MPZ and the presence of significantly higher concentrations of MPZA were observed. Importantly, no adverse effects were reported during the trial, supporting the established dosage for pediatric use.[12] This study provided crucial validation that the metabolic pathway and resulting exposure profile are consistent across age groups.

Conclusion

The story of Metopimazine Acid is a prime example of the critical role of metabolic studies in drug development. Its "discovery" as the major circulating metabolite of Metopimazine was a pivotal moment in understanding the parent drug's complete pharmacological profile. Initial studies confirmed that Metopimazine is essentially a prodrug for a much less potent, peripherally-restricted metabolite. This rapid and extensive conversion is not a liability but a key feature, contributing to a favorable safety profile by minimizing central nervous system side effects commonly associated with dopamine antagonists. The development of robust analytical methods to quantify both parent and metabolite was the enabling technology behind this understanding. For drug development professionals, the case of Metopimazine Acid underscores the imperative to look beyond the parent compound and embrace a holistic view of a drug's metabolic fate to fully comprehend its clinical behavior.

References

-

Wikipedia. Metopimazine. [Link]

-

Synapse. Metopimazine. [Link]

-

Patsnap Synapse. What is the mechanism of Metopimazine?[Link]

-

Patsnap Synapse. What is Metopimazine used for?[Link]

-

ResearchGate. Metopimazine. [Link]

-

Israel, L., & Rodary, C. (1978). Treatment of nausea and vomiting related to anti-cancerous multiple combination chemotherapy: results of two controlled studies. Journal of International Medical Research, 6(3), 235-240. [Link]

-

Busby, B., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. [Link]

-

PubMed. Metopimazine is primarily metabolized by a liver amidase in humans. [Link]

-

BioSpace. Neurogastrx Announces Positive Proof-of-Concept Data for Investigational Drug NG101 in Reducing Nausea and Vomiting Associated with the Administration of GLP-1 Agonist Medication. [Link]

-

International Journal of Research in Pharmacy and Allied Science. A Review on Historical Overview of Antiemetic Drug: Metopimazine. [Link]

-

ResearchGate. Metopimazine: A Review of its Use in the Treatment of Chemotherapy-Induced Nausea and Vomiting. [Link]

-

PubMed. A Phase 2 Randomized, Double-Blind, Placebo-Controlled Study of the Safety and Efficacy of Metopimazine Mesylate (NG101) in Participants With Gastroparesis. [Link]

- Google Patents. CN109053716B - Novel process for preparing metopimazine.

- Google Patents. CN109053716A - A kind of new process preparing metopimazine.

-

International Journal of Pharmaceutical Sciences. Patil Mukesh S., Int. J. of Pharm. Sci., 2024, Vol 2, Issue 12, 955-965. [Link]

-

ResearchGate. (PDF) Stability indicating HPTLC method for determination of Metopimazine in pharmaceutical formulation and human plasma. [Link]

-

ResearchGate. (PDF) Pharmacokinetic study of Metopimazine by Oral Route in Children. [Link]

Sources

- 1. Metopimazine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN109053716B - Novel process for preparing metopimazine - Google Patents [patents.google.com]

- 6. What is the mechanism of Metopimazine? [synapse.patsnap.com]

- 7. What is Metopimazine used for? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Metopimazine is primarily metabolized by a liver amidase in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Treatment of nausea and vomiting related to anti-cancerous multiple combination chemotherapy: results of two controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Metopimazine Acid

An In-Depth Technical Guide to the Pharmacological Profile of Metopimazine and its Primary Metabolite, Metopimazine Acid

Executive Summary

Metopimazine is a phenothiazine derivative recognized for its potent antiemetic properties. Administered as the parent drug, it undergoes rapid and extensive first-pass metabolism to its major circulating and active metabolite, Metopimazine Acid (MPZA).[1][2] This technical guide provides a comprehensive analysis of the pharmacological profile of Metopimazine and MPZA, focusing on the pharmacodynamic and pharmacokinetic properties that underpin its therapeutic efficacy and favorable safety profile. A central theme is the drug's peripheral selectivity, largely attributed to the characteristics of MPZA, which distinguishes it from other dopamine receptor antagonists.[3] This document is intended for researchers, scientists, and drug development professionals engaged in the study of antiemetic agents and gastrointestinal motility disorders.

Pharmacodynamics: Receptor Engagement and Signaling

Primary Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

The principal mechanism of action for Metopimazine is the potent and selective antagonism of dopamine D2 and D3 receptors.[3][4] Its antiemetic effects are primarily mediated through the blockade of these receptors within the chemoreceptor trigger zone (CTZ) of the medulla oblongata, a region integral to the vomiting reflex.[5] By inhibiting dopaminergic signaling in the CTZ, Metopimazine effectively mitigates emetic stimuli from various sources, including chemotherapy and gastrointestinal disturbances.[5]

While Metopimazine itself can cross the blood-brain barrier, its rapid conversion to MPZA is a critical aspect of its pharmacology. MPZA, the predominant form of the drug in circulation, penetrates the blood-brain barrier to a very limited extent.[6] This peripheral restriction is key to its safety profile, minimizing the risk of extrapyramidal side effects commonly associated with centrally acting dopamine antagonists.[6]

Receptor Binding Profile

Metopimazine exhibits a high affinity for D2 and D3 dopamine receptors. It also shows notable affinity for α1-adrenergic and histamine H1 receptors, which may contribute to some of its secondary effects, such as orthostatic hypotension.[4][6] Importantly, it has weak to no affinity for serotonin 5-HT3 and 5-HT4 receptors, differentiating its mechanism from the "setron" class of antiemetics.[3]

A crucial pharmacodynamic distinction lies between the parent drug and its acid metabolite. Metopimazine Acid (MPZA) is approximately 200-fold less potent at D2 receptors than Metopimazine.[7] This lower potency, combined with its high plasma concentration and peripheral restriction, defines the drug's therapeutic window, allowing for effective peripheral D2 antagonism with reduced central nervous system impact.

| Receptor Subtype | Affinity (Ki) of Metopimazine | Notes |

| Dopamine D2 | 0.07 nM[4] | High affinity; primary target for antiemetic action. |

| Dopamine D3 | High Affinity[3][4] | Specific Ki not widely available in public literature. |

| α1-Adrenergic | Nanomolar Affinity[4][6] | May contribute to side effects like orthostatic hypotension. |

| Histamine H1 | Nanomolar Affinity[4][6] | May contribute to mild sedative effects. |

| Serotonin 5-HT2a | Antagonistic Activity[3] | Specific Ki not widely available in public literature. |

| Serotonin 5-HT3/5-HT4 | No significant affinity[3] | Differentiates it from 5-HT3 antagonists like ondansetron. |

Signaling Pathway Visualization

Metopimazine functions by blocking the Gαi/o-coupled signaling cascade initiated by dopamine binding to D2/D3 receptors. This antagonism prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels and modulating downstream ion channel activity.

Caption: Dopamine D2 Receptor Signaling and Metopimazine Antagonism.

Pharmacokinetics: The Journey from Prodrug to Peripherally-Acting Metabolite

The pharmacokinetic profile of Metopimazine is characterized by its rapid absorption and extensive first-pass metabolism, which effectively makes it a prodrug for the peripherally-restricted Metopimazine Acid (MPZA).[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, Metopimazine is rapidly absorbed, with peak plasma concentrations (Tmax) of the parent drug reached in approximately 60 minutes.[3] However, oral bioavailability is low, generally reported as less than 20-34%, due to significant hepatic first-pass metabolism.[6][7] Administration with food can reduce exposure, decreasing AUC and Cmax.[3]

-

Distribution: While Metopimazine can penetrate the CNS, its rapid metabolism limits central exposure.[6] The resulting metabolite, MPZA, has very limited ability to cross the blood-brain barrier, leading to a primarily peripheral distribution.[6]

-

Metabolism: Metopimazine is swiftly and extensively metabolized to MPZA, which is the major circulating metabolite, with plasma concentrations many-fold higher than the parent drug.[1][2] This conversion is primarily catalyzed by liver amidases, with negligible involvement from cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2D6.[1][2] This metabolic pathway suggests a low potential for drug-drug interactions involving the CYP system.[3][8]

-

Excretion: Approximately 30% of a dose is recovered in the urine, mostly as MPZA.[6] The elimination half-life of the parent drug is approximately 2 to 4.5 hours.[3][6]

Summary of Pharmacokinetic Parameters

| Parameter | Metopimazine (Parent Drug) | Metopimazine Acid (Metabolite) |

| Tmax (Oral) | ~60 minutes[3] | ~120-150 minutes[3][9] |

| Elimination Half-life (t½) | ~2 - 4.5 hours[3][6] | Longer than parent drug |

| Oral Bioavailability | <20% - 34%[6][7] | N/A |

| Primary Metabolic Enzyme | Liver Amidase[1][2] | N/A |

| CNS Penetration | Yes, but limited by rapid metabolism[6] | Very limited[6] |

| Effect of Food | Reduces AUC (~30%) and Cmax (~50%)[3] | N/A |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study designed to characterize a parent drug and its major metabolite.

Caption: Preclinical Pharmacokinetic Study Workflow.

Methodologies and Experimental Protocols

Protocol: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a representative competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., Metopimazine) for the human dopamine D2 receptor.

Objective: To quantify the binding affinity of the test compound by measuring its ability to displace a known radioligand from the D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).

-

Non-specific binding control: Haloperidol (10 µM) or another potent D2 antagonist.

-

Test compound (Metopimazine) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates and glass fiber filter mats.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well).

-

Assay Plate Setup:

-

Total Binding Wells: Add 50 µL of assay buffer.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol.

-

Test Compound Wells: Add 50 µL of Metopimazine at serially diluted concentrations (e.g., from 10 pM to 10 µM).

-

-

Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.

-

Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer.

-

Quantification: Dry the filter mats, place them in a sample bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Preclinical Pharmacokinetic (PK) Study in a Rodent Model

This protocol provides a framework for an oral PK study in rats to determine key parameters for Metopimazine and its metabolite, MPZA.

Objective: To characterize the plasma concentration-time profile of Metopimazine and MPZA following a single oral dose.

Materials & Methods:

-

Animals: Male Sprague Dawley rats (n=3-4 per time point or using sparse sampling).

-

Test Article: Metopimazine formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Dosing: Administer a single oral dose via gavage (e.g., 10 mg/kg).

-

Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into EDTA-coated tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Processing: Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Metopimazine and MPZA in rat plasma.

-

Prepare calibration standards and quality control (QC) samples by spiking blank plasma.

-

Extract the analytes from the plasma samples (e.g., using protein precipitation with acetonitrile containing an internal standard).

-

Analyze the extracted samples using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate the mean plasma concentrations at each time point.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data.

-

Determine the following key PK parameters for both parent and metabolite: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).

-

Therapeutic Rationale and Clinical Insights

The unique pharmacological profile of Metopimazine and its acid metabolite provides a strong rationale for its clinical use. The parent drug's high potency ensures effective antagonism at peripheral D2 receptors in the gastrointestinal tract and the CTZ.[4][5] Simultaneously, its rapid conversion to the peripherally-restricted, less potent MPZA ensures that high systemic concentrations of active drug do not translate to significant CNS-related side effects.[6][7]

This profile is particularly advantageous when compared to other D2 antagonists:

-

Versus Metoclopramide: Metopimazine's limited CNS penetration and that of its primary metabolite result in a lower incidence of extrapyramidal symptoms.[3]

-

Versus Domperidone: Unlike domperidone, Metopimazine shows no significant hERG channel inhibition, suggesting a more favorable cardiovascular safety profile.[3]

Clinically, Metopimazine is used for nausea and vomiting associated with gastroenteritis, chemotherapy, and postoperative recovery.[7] Furthermore, its prokinetic and antiemetic properties have led to its investigation for gastroparesis and for mitigating the gastrointestinal side effects of GLP-1 receptor agonists.

Conclusion

The pharmacological profile of Metopimazine is defined by a sophisticated interplay between the parent drug and its major metabolite, Metopimazine Acid. Metopimazine acts as a potent, high-affinity D2/D3 receptor antagonist, while its rapid and extensive metabolism yields a peripherally-restricted metabolite that sustains the therapeutic effect with an improved safety profile. This dual-component system, characterized by high peripheral activity and low CNS liability, establishes Metopimazine as a valuable and differentiated agent in the management of nausea and vomiting. Its metabolism via liver amidases further contributes to a low risk of CYP-mediated drug interactions, enhancing its clinical utility.

References

- Tonini, M., d'Angelo, L., Marcoli, M., Lecchini, S., & Frigo, G. M. (1980). Effects of metopimazine on gastro-intestinal and biliary tract smooth muscle in vitro. Archives Internationales de Pharmacodynamie et de Thérapie, 243(1), 139–148.

- Metopimazine. (n.d.). In [Source of Information].

- Metopimazine as a Pharmacological Tool to Study Dopamine Pathways: Application Notes and Protocols. (2025). BenchChem.

-

Grannell, T., Parmentier, Y., & Riley, R. J. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. Available at: [Link]

-

Metopimazine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- HPLC-MS/MS parameters for metopimazine and its metabolites, and internal standard (zolpidem-d6). (n.d.).

- What is Metopimazine used for? (2024, June 15).

- Metopimazine. (2025, August 7).

- Preclinical Profile of Metopimazine: An In-Depth Technical Guide on its Antiemetic Efficacy. (2025, December). BenchChem.

- Metopimazine. (2017, May 15). New Drug Approvals.

-

Autret-Leca, E., et al. (2015). Pharmacokinetic study of metopimazine by oral route in children. Current pediatric reviews, 11(2), 121–126. Available at: [Link]

- metopimazine. (n.d.). Drug Central.

- Pharmacokinetic study of Metopimazine by Oral Route in Children. (2025, August 8).

- Herrstedt, J., et al. (1996). Dose-finding study of oral metopimazine. Supportive care in cancer : official journal of the Multinational Association of Supportive Care in Cancer, 4(4), 298–301.

- The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administr

- Dopamine Receptors. (n.d.).